4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
“4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry
In chemistry, “4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The final step often involves coupling the fluorinated benzothiazole with another benzothiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Mechanism of Action
The mechanism of action of “4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 6-fluorobenzothiazole
- 4,6-difluorobenzothiazole
Uniqueness
“4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F3N3S2/c15-6-4-8(17)12-10(5-6)22-14(19-12)20-13-18-11-7(16)2-1-3-9(11)21-13/h1-5H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNVTMDHXIXEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(C=C(C=C4S3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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